molecular formula C20H25N5O4 B5979908 N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide

N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide

Cat. No.: B5979908
M. Wt: 399.4 g/mol
InChI Key: ZBKOENZFEJRJCB-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a morpholine moiety, and a nitrobenzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the formation of the 6-methylpyridine ring through a series of condensation reactions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, using concentrated nitric acid and sulfuric acid as reagents.

    Attachment of the Morpholine Moiety: The morpholine group is attached through a nucleophilic substitution reaction, often using a suitable halide as the leaving group.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-(6-methylpyridin-2-yl)-4-(3-piperidin-4-ylpropylamino)-3-nitrobenzamide, N-(6-methylpyridin-2-yl)-4-(3-pyrrolidin-4-ylpropylamino)-3-nitrobenzamide

    Uniqueness: The presence of the morpholine moiety in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-15-4-2-5-19(22-15)23-20(26)16-6-7-17(18(14-16)25(27)28)21-8-3-9-24-10-12-29-13-11-24/h2,4-7,14,21H,3,8-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKOENZFEJRJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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